3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 2092564-68-4) is a halogenated benzyl alcohol derivative with a molecular formula of C₈H₅BrF₄O and a molecular weight of 273.02 g/mol. Its structure features a bromine atom at the 3-position, fluorine at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position on the benzyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAVELEYDTMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Starting Material: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.
- Method: The aldehyde group is selectively reduced to the corresponding benzyl alcohol.
- Reagents: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Conditions: Reduction is typically conducted in protic solvents such as methanol or ethanol at controlled temperatures to avoid side reactions.
- Outcome: High selectivity for the alcohol product with good yields.
This approach is widely used because the aldehyde intermediate is accessible via bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde under controlled conditions (e.g., bromine or N-bromosuccinimide in inert solvents like dichloromethane at low temperature) to ensure regioselectivity and yield.
Reduction of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid or its Derivatives
- Starting Material: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid or reactive intermediates such as acid chlorides or mixed anhydrides.
- Method: The carboxylic acid or its derivatives are converted to the benzyl alcohol via hydride reduction.
- Reagents: Hydride complexes such as sodium borohydride or lithium aluminum hydride.
- Conditions: The reaction is performed in the presence of suitable diluents (e.g., isopropanol) and sometimes catalysts, at temperatures ranging from -20°C to +150°C depending on the specific protocol.
- Intermediate Formation: Sometimes, the acid is first converted to a chloroformate or mixed anhydride intermediate to facilitate reduction.
- Workup: Acidification and extraction steps are used to isolate the crude benzyl alcohol, which is purified by vacuum distillation or solvent extraction.
This method is adapted from closely related processes for 3-bromo-4-fluorobenzyl alcohol and can be extrapolated to the 2-fluoro-5-(trifluoromethyl) analog with appropriate modifications.
| Step | Reagents/Conditions | Notes | Yield/Selectivity |
|---|---|---|---|
| Bromination of precursor | Bromine or N-bromosuccinimide, DCM, 0-5°C | Ensures selective bromination at 3-position | High regioselectivity |
| Reduction of aldehyde | NaBH4 or LiAlH4, MeOH or EtOH, 0-25°C | Mild conditions preserve other substituents | Typically >80% yield |
| Reduction of acid derivatives | NaBH4 or LiAlH4, isopropanol, -20 to 150°C | May involve intermediate formation | High purity, good yields |
| Workup and purification | Acidification, extraction, vacuum distillation | Removes impurities, isolates product | Purity >95% achievable |
- Selectivity: Bromination under low temperature and inert solvent conditions favors substitution at the 3-position without affecting the fluorine or trifluoromethyl substituents.
- Reduction Efficiency: Sodium borohydride is preferred for aldehyde reduction due to operational simplicity and mildness; lithium aluminum hydride is more reactive but requires stricter anhydrous conditions.
- Intermediate Stability: The use of chloroformate intermediates in acid reduction improves reaction control and yields.
- Yields: Reported yields for the reduction steps range from 70% to 90%, depending on scale and purification methods.
- Purity: Final benzyl alcohol products are typically isolated with purity exceeding 95%, confirmed by chromatographic and spectroscopic analysis.
The preparation of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is primarily achieved by reduction of its corresponding benzaldehyde or benzoic acid derivatives. The synthetic route involves:
- Selective bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde.
- Reduction of the aldehyde group using sodium borohydride or lithium aluminum hydride.
- Alternatively, reduction of acid derivatives via hydride complexes with intermediate formation.
- Careful control of reaction conditions and purification steps to maximize yield and purity.
These methods are supported by diverse research findings and industrial practices, ensuring the compound's availability for further chemical and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-fluoro-5-(trifluoromethyl)toluene.
Substitution: 3-Azido-2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemical Reactions
- Oxidation : The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Reduction : The aldehyde form can be reduced back to the alcohol using reducing agents like sodium borohydride.
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, leading to diverse derivatives.
Chemistry
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and materials. Its unique structure allows for the modification of chemical properties, facilitating the creation of novel compounds with specific functionalities.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. |
| Material Science | Employed in the formulation of advanced materials with tailored properties. |
Biology
The compound has been investigated for its biological activity, particularly in relation to enzyme interactions and receptor modulation. Its structural features make it a promising candidate for developing bioactive compounds.
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications.
- Cellular Effects : It influences various cellular processes, including signal transduction pathways and gene expression.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets positions it as a candidate for drug development.
| Therapeutic Potential | Examples |
|---|---|
| Anti-inflammatory | Investigated for reducing inflammation in cellular models. |
| Anticancer | Exhibited activity against certain cancer cell lines in preliminary studies. |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated its efficacy in inhibiting cyclooxygenase (COX) enzymes. The compound showed a dose-dependent inhibition profile, suggesting potential use in anti-inflammatory therapies.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer effects of derivatives of this compound on breast cancer cell lines. The study reported that certain modifications to the benzyl alcohol structure enhanced cytotoxicity and induced apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of the target compound with analogous benzyl alcohols:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₅BrF₄O | 273.02 | 2092564-68-4 | Br (3), F (2), -CF₃ (5) |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₅BrClF₃O | 289.48 | 2384801-56-1 | Br (3), Cl (4), -CF₃ (5) |
| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 184970-29-4 | F (3), -CF₃ (5) |
| 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 350-57-2 | F (4), -CF₃ (3) |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | N/A | -CF₃ (4) |
| 4-Bromo-2-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | 188582-62-9 | Br (4), F (2) |
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl (-CF₃) group significantly lowers electron density, enhancing reactivity in electrophilic substitutions. Bromine and chlorine further amplify this effect .
- Steric considerations : The 2-fluoro substituent in the target compound may hinder catalyst interactions compared to para-substituted analogs like 4-(trifluoromethyl)benzyl alcohol .
Reactivity in Oxidation Reactions
Oxidation of benzyl alcohols to aldehydes is a critical reaction in organic synthesis. The table below compares yields and selectivity for selected compounds using Pt@CHs and bismuth vanadate catalysts:
Key Findings :
- The target compound’s bromine and fluorine substituents may reduce oxidation efficiency compared to simpler analogs like 4-(trifluoromethyl)benzyl alcohol due to steric and electronic effects .
- Over-oxidation to carboxylic acids is a common issue with trifluoromethyl-substituted benzyl alcohols, particularly under photocatalytic conditions .
Biological Activity
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzyl alcohol moiety with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position.
The biological activity of this compound is hypothesized to involve several mechanisms, particularly its interaction with neurotransmitter receptors and enzymes:
- GABA Receptor Interaction : Similar compounds have been shown to act as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR), potentially increasing neuronal excitability by inhibiting inhibitory neurotransmission.
- Enzyme Inhibition : The presence of halogen atoms may enhance binding affinity to various enzymes, which could lead to antimicrobial or anticancer effects.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The following table summarizes the reported activities associated with similar fluorinated compounds:
Case Studies and Research Findings
- Antimicrobial Activity : A study on related brominated and fluorinated compounds demonstrated significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.
- Anticancer Potential : Research has shown that fluorinated aromatic compounds can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl groups have been linked to improved efficacy in targeting cancerous cells compared to their non-fluorinated counterparts .
- Neuropharmacology : Investigations into the neuropharmacological effects of similar compounds suggest that they may modulate neurotransmitter systems, particularly through GABAergic pathways. This modulation could have implications for treating anxiety disorders and epilepsy.
Synthesis and Modification
The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various functional groups. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug design .
Q & A
Q. Key factors affecting yield :
- Temperature : Lower temperatures (0–25°C) minimize side reactions during halogenation .
- Catalyst selection : Pd/Cu systems improve trifluoromethylation efficiency .
- Protecting groups : Temporary protection of the hydroxyl group prevents undesired oxidation .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- ¹H/¹⁹F NMR : Critical for confirming substituent positions and fluorine environments. The trifluoromethyl group (CF₃) shows a distinct singlet at ~δ -60 ppm in ¹⁹F NMR .
- FTIR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₅BrF₄O: calc. 287.94) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding interactions, if crystalline .
How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced
Density functional theory (DFT) calculates:
- Electrostatic potential maps : Identifies electron-deficient sites (e.g., bromine and CF₃ groups) prone to nucleophilic attack .
- Transition-state barriers : Predicts activation energies for SNAr (nucleophilic aromatic substitution) at the para-bromo position .
- Solvent effects : Polar solvents (DMF, DMSO) stabilize intermediates, lowering activation energy .
Validation : Compare computed ¹³C NMR shifts with experimental data to refine computational models .
How does the presence of electron-withdrawing groups affect the compound’s stability in photocatalytic oxidation reactions?
Advanced
The trifluoromethyl (-CF₃) and halogen (-Br, -F) groups:
- Enhance oxidative stability : Electron withdrawal reduces electron density on the aromatic ring, slowing undesired overoxidation .
- Modulate reaction pathways : Under TiO₂ photocatalysis, the benzyl alcohol oxidizes selectively to the aldehyde (>99% yield) due to inhibited radical recombination .
Experimental design : Use blue LED irradiation (450 nm) with O₂ as the oxidant. Monitor conversion via GC-MS or in situ IR .
What are the key safety considerations when handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid exposure to oxidizers or heat sources .
- Waste disposal : Neutralize with dilute NaOH before incineration to minimize bromide/fluoride emissions .
How can researchers resolve discrepancies in reported melting points or solubility data?
Advanced
Discrepancies arise from:
- Purity : Impurities (e.g., residual solvents) lower melting points. Validate purity via HPLC (>98%) or elemental analysis .
- Polymorphism : Recrystallize from different solvents (hexane vs. ethyl acetate) to isolate stable crystalline forms .
- Measurement methods : Use differential scanning calorimetry (DSC) for precise melting point determination .
What strategies optimize its use as a precursor in synthesizing boronic acid derivatives for medicinal chemistry?
Q. Advanced
- Miyaura borylation : React with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis to install the boronate ester .
- Acidification : Treat with HCl to hydrolyze the ester to the boronic acid.
- Applications : The CF₃ group enhances metabolic stability in drug candidates, while the boronic acid enables Suzuki couplings for bioconjugation .
Validation : Use ¹¹B NMR to confirm boronate formation (δ ~30 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
